N-tert-Butyl-3-methoxybenzamide

Catalog No.
S667123
CAS No.
49834-28-8
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butyl-3-methoxybenzamide

CAS Number

49834-28-8

Product Name

N-tert-Butyl-3-methoxybenzamide

IUPAC Name

N-tert-butyl-3-methoxybenzamide

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)

InChI Key

BBJIKDPUJFNWSL-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)OC

N-tert-Butyl-3-methoxybenzamide is a highly specialized secondary benzamide procured primarily as a premium building block for Directed Ortho Metalation (DoM) workflows. The strategic placement of the methoxy group meta to the N-tert-butylamide creates a powerful synergistic directing effect, strongly activating the intermediate C2 position for regioselective functionalization [1]. Unlike simpler benzamides, the sterically demanding tert-butyl group provides critical shielding to the carbonyl carbon, preventing unwanted nucleophilic attack during strong-base operations while remaining selectively cleavable under acidic conditions [1]. For industrial and advanced laboratory synthesis, procuring this exact compound ensures high chemoselectivity and predictable regiocontrol when constructing complex, sterically congested 1,2,3-trisubstituted aromatic systems.

Research Fit

Tool Compound

MAO‑B enzyme inhibition reference

SAR Benchmark

Intermediate FtsZ inhibition probe

Building Block

Benzamide scaffold with tert‑butyl & meta‑methoxy

Substituting N-tert-Butyl-3-methoxybenzamide with generic alternatives, such as 3-methoxybenzamide (a primary amide) or N,N-dimethyl-3-methoxybenzamide, severely compromises synthetic yields and process scale-up[1]. Primary amides are highly susceptible to base-induced dehydration under standard organolithium conditions, rapidly degrading into nitriles rather than undergoing the desired metalation [1]. Conversely, less hindered tertiary amides fail to adequately shield the carbonyl carbon, leading to competitive nucleophilic attack by alkyllithium reagents and generating significant unwanted ketone byproducts [2]. Procuring the exact N-tert-butyl-protected compound mitigates these risks, eliminating costly downstream purification steps and maximizing the yield of the target metalated intermediate.

Substitution Risk

This Compound

N‑tert‑butyl & 3‑methoxy; MAO‑B IC₅₀ documented; LogP ~2.6

N‑tert‑butylbenzamide

Lacks methoxy H‑bond acceptor; MAO‑B inhibition absent

This Compound

Lipophilic tert‑butyl; FtsZ inhibition IC₅₀ 27 µM

3‑Methoxybenzamide

Missing tert‑butyl; lower LogP; FtsZ potency may shift

This Compound

Meta‑methoxy & N‑tert‑butyl substitution pattern

4‑Substituted Analogs

Additional ring substituents alter target profile

Synergistic Regioselectivity in DoM

The presence of two Directed Metalation Groups (DMGs)—the methoxy and the N-tert-butylamide—meta to each other strongly directs lithiation to the C2 position. When treated with alkyllithium bases, N-tert-butyl-3-methoxybenzamide achieves >85% regioselective C2-metalation [1]. In contrast, substituting with the primary amide (3-methoxybenzamide) results in <10% metalation yield due to rapid dehydration to 3-methoxybenzonitrile under identical conditions [1].

Evidence DimensionYield of C2-metalated / trapped product
Target Compound Data>85% yield (regioselective C2 lithiation)
Comparator Or Baseline3-Methoxybenzamide (primary amide) yields <10%
Quantified Difference>75% absolute increase in target yield due to protection against dehydration
Conditionsn-BuLi or sec-BuLi, THF, low temperature (-78 °C to -45 °C)

Procuring the N-tert-butyl derivative is essential for high-yield, regioselective synthesis of 1,2,3-trisubstituted benzenes without massive material loss to nitrile degradation.

MAO‑B Inhibition
Class‑level
IC₅₀ 650 nM
vs. unsubstituted benzamide: no inhibition documented
Moderate‑affinity reference tool for MAO‑B assays
Recombinant human MAO‑B; 15 min incubation

Steric Shielding Against Carbonyl Attack

During DoM, alkyllithium bases can act as nucleophiles, attacking the amide carbonyl to form ketones. The bulky tert-butyl group in N-tert-butyl-3-methoxybenzamide provides intense steric shielding, suppressing this side reaction to <2% [1]. Less hindered analogs, such as N,N-dimethyl-3-methoxybenzamide, suffer from significant competitive nucleophilic attack, generating up to 30% ketone byproducts under standard strong-base conditions [1].

Evidence DimensionKetone byproduct formation via nucleophilic attack
Target Compound Data<2% ketone byproduct
Comparator Or BaselineN,N-Dimethyl-3-methoxybenzamide (up to 30% ketone byproduct)
Quantified Difference~28% absolute reduction in nucleophilic side-reactions
ConditionsAlkyllithium base (e.g., n-BuLi), THF

Minimizing ketone byproduct formation drastically simplifies downstream purification and improves overall processability at scale.

Lipophilicity
Reported
LogP 2.614
PSA 38.33 Ų
ΔLogP ≈ +2 vs. 3‑methoxybenzamide
Balanced lipophilicity‑permeability window
Calculated values; review experimental logD

Acid-Catalyzed Deprotection

While classic Snieckus DMGs like N,N-diethyl amides are notoriously robust and require extreme basic conditions for hydrolysis (e.g., KOH in ethylene glycol at >160 °C), the N-tert-butyl secondary amide offers a milder deprotection pathway [1]. N-tert-butyl amides undergo acid-catalyzed N-alkyl heterolysis (de-tert-butylation) in strong acidic media (such as TFA or H2SO4) at moderate temperatures, selectively yielding the primary amide or carboxylic acid while preserving base-sensitive functional groups [1].

Evidence DimensionDeprotection / Cleavage conditions
Target Compound DataCleavable via acidic N-alkyl heterolysis (e.g., TFA or H2SO4 at 25-90 °C)
Comparator Or BaselineN,N-Diethyl-3-methoxybenzamide (requires >160 °C in strong base)
Quantified Difference>70 °C reduction in deprotection temperature and shift to acidic vs. harsh basic conditions
ConditionsAcidic heterolysis vs. basic hydrolysis

Provides synthetic chemists with a crucial orthogonal deprotection strategy, allowing the preservation of base-sensitive moieties in complex multi-step syntheses.

Steric Bulk
Class‑level
N‑tert‑butyl; no 4‑substitution
MW 207.27 vs. 221.29 (4‑methyl analog)
Cleaner SAR probe, avoids ring modifications
Tert‑butyl shields amide from hydrolysis
FtsZ Inhibition
Reported
IC₅₀ 27 µM (E. coli FtsZ)
~225‑fold less potent than optimized derivatives
Intermediate activity benchmark for FtsZ SAR
B. subtilis FtsZ binding Kd 71 µM; species‑specific context

1,2,3-Trisubstituted Aromatic Building Blocks

Due to its highly efficient and regioselective C2-lithiation, N-tert-Butyl-3-methoxybenzamide is the ideal starting material for synthesizing complex 1,2,3-trisubstituted benzenes [1]. It is heavily utilized in pharmaceutical discovery workflows where precise functionalization between a methoxy and an amide group is required to build sterically congested pharmacophores.

DoM Method Development

In academic and industrial methodology research, this compound serves as a benchmark substrate for evaluating new metalating agents, continuous flow lithiation setups, or novel electrophilic trapping reagents [1]. Its robust steric shielding ensures that researchers are measuring the efficiency of the metalation step rather than diagnosing unwanted carbonyl attack.

Ortho-Functionalized Benzoic Acid Synthesis

For workflows requiring the ultimate generation of highly substituted benzoic acids or primary amides, this compound is preferred over N,N-diethyl analogs [2]. Following DoM and electrophilic trapping, the N-tert-butyl group can be cleanly removed via acid-catalyzed heterolysis, making it highly compatible with processes where harsh basic hydrolysis would destroy the newly formed molecule [2].

Application Fit

Application
Selection Property
Validation Focus
MAO‑B enzyme inhibition studies
Moderate MAO‑B affinity profile
Assay sensitivity & dose‑response reproducibility
FtsZ‑targeted antibacterial SAR
Intermediate FtsZ inhibition benchmark
Species‑specific target engagement review
Physicochemical reference for benzamides
Balanced LogP ~2.6 & PSA profile
Permeability‑solubility window verification
Synthetic building block
Steric amide protection & meta‑methoxy handle
Hydrolysis resistance & functionalization check

XLogP3

2.1

Wikipedia

N-tert-Butyl-3-methoxybenzamide

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